3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile
Description
3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a benzonitrile group
Properties
IUPAC Name |
3-[methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-19(14-5-3-4-13(10-14)11-17)15-7-9-21(12-15)24(22,23)16-6-8-18-20(16)2/h3-6,8,10,15H,7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMMLZXOTHERTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CCC(C2)N(C)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile typically involves multiple steps, starting with the preparation of the pyrazole and pyrrolidine intermediates. The pyrazole moiety can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the sulfonyl group. The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction conditions to control the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrazole or pyrrolidine rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile involves its interaction with specific molecular targets. The pyrazole and pyrrolidine moieties can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpyrazol-3-yl)sulfonylpyrrolidine: Similar structure but lacks the benzonitrile group.
3-(2-Methylpyrazol-3-yl)pyrrolidine: Lacks the sulfonyl group.
Benzonitrile derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
3-[Methyl-[1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]amino]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, may enhance its reactivity and potential as a pharmaceutical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
